Ipodate calcium

Description

Properties

CAS No. |

1151-11-7 |

|---|---|

Molecular Formula |

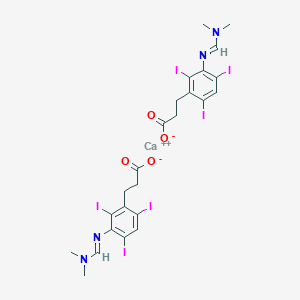

C24H24CaI6N4O4 |

Molecular Weight |

1234.0 g/mol |

IUPAC Name |

calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |

InChI |

InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

HVZGHKKROPCBDE-UHFFFAOYSA-L |

SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |

Other CAS No. |

1151-11-7 |

Pictograms |

Corrosive; Irritant |

Synonyms |

3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo- Bilimin Biloptin Calcium Iopodate Calcium Ipodate Iopodate Iopodate, Calcium Iopodate, Sodium Ipodate Ipodate Sodium Ipodate, Calcium Ipodate, Sodium Sodium Iopodate Sodium Ipodate Solu Biloptin Solu-Biloptin |

Origin of Product |

United States |

Preparation Methods

Neutralization of Iopodic Acid with Calcium Bases

The primary method involves reacting iopodic acid with a calcium base under controlled conditions. A typical procedure includes:

-

Dissolution of Iopodic Acid : Iopodic acid is dissolved in a warm aqueous-alcoholic mixture (e.g., water:ethanol, 1:1) to enhance solubility.

-

Base Addition : Calcium hydroxide or calcium carbonate is gradually added to the solution, maintaining a pH of 6–7 to prevent iodine liberation. The stoichiometric reaction is:

-

Precipitation and Filtration : The product precipitates as a white crystalline solid, which is filtered and washed with cold ethanol to remove unreacted starting materials.

Critical Parameters :

-

Temperature: 40–50°C to avoid decomposition.

-

Solvent ratio: Excess ethanol reduces solubility, improving yield.

-

Reaction time: 2–4 hours for complete neutralization.

Metathesis Reactions with Calcium Salts

Alternative approaches employ calcium chloride or calcium nitrate to displace weaker acids from their salts:

This method requires anhydrous conditions to prevent hydrolysis of the iodinated aromatic core. Yields are typically lower (70–75%) compared to neutralization.

Purification and Crystallization Techniques

Recrystallization from Mixed Solvents

Crude this compound is dissolved in boiling dimethylformamide (DMF) and gradually diluted with water until cloudiness appears. Slow cooling yields needle-like crystals with >99% purity.

Chromatographic Purification

For pharmaceutical-grade material, silica gel chromatography using chloroform:methanol (9:1) removes iodinated byproducts. This step increases production costs but ensures compliance with USP standards.

Analytical Characterization

Spectroscopic Methods

Titrimetric Assay

Calcium content is determined via EDTA titration at pH 10 using eriochrome black T indicator. Iodine quantification employs argentometric titration after Schöniger flask combustion.

Industrial-Scale Production Challenges

Environmental Considerations

Waste streams rich in iodide/iodate require treatment with reducing agents (e.g., Na₂S₂O₃) before disposal to minimize ecological impact.

Comparison with Related Calcium Salts

Recent Advances and Alternatives

While no recent patents specifically target this compound, advancements in iodinated contrast agents (e.g., iohexol, ioversol) have shifted focus toward non-ionic, lower-osmolality compounds. Modern techniques like flow chemistry could optimize its synthesis, but commercial interest remains limited due to discontinued use .

Chemical Reactions Analysis

Types of Reactions: Ipodate calcium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different iodine-containing products.

Reduction: Reduction reactions can alter the iodine content and structure of the compound.

Substitution: Iodine atoms in the benzene ring can be substituted with other functional groups under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various iodinated derivatives of the original compound, which can have different properties and applications .

Scientific Research Applications

Ipodate calcium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving iodine metabolism and thyroid function.

Medicine: Utilized in diagnostic imaging to visualize the gallbladder and biliary channels.

Industry: Applied in the production of radiopaque materials and other specialized chemicals.

Mechanism of Action

The mechanism of action of ipodate calcium involves its ability to block X-rays as they pass through the body, allowing for the delineation of body structures that do not contain this compound . In the thyroid, this compound blocks the conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormone .

Comparison with Similar Compounds

Diagnostic Efficacy

- Bile Duct Imaging: In patients with abnormal liver function, iocetamic acid demonstrates superior common bile duct visualization compared to this compound (P < 0.05) .

- Conversion Rates in Non-Visualization: this compound converts 64% of poorly visualized cholecystograms to well-visualized studies, with 26% of these cases revealing cholelithiasis .

This compound vs. Ipodate Sodium

Adverse Effects

This compound vs. Propylthiouracil (PTU) in Hyperthyroidism

Mechanism of Action

Efficacy

- This compound achieves rapid symptom resolution (2–5 days) without requiring dose adjustments, whereas PTU necessitates prolonged use and frequent monitoring .

Data Tables

Table 1: Comparison of Diagnostic Agents in Cholecystography

Table 2: Thyroid Management Agents

Key Research Findings

Liver Function Impact: this compound’s diagnostic efficacy declines in patients with liver dysfunction, necessitating alternative agents like iocetamic acid .

Gallstone Detection: Non-visualization post-ipodate calcium administration strongly correlates with cholelithiasis (specificity >90%) when extrinsic factors are excluded .

Biological Activity

Ipodate calcium, also known as calcium iopodate or Oragrafin, is a radiopaque compound primarily used in medical imaging, particularly for cholecystography. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on a review of diverse sources.

- Molecular Formula :

- Molecular Weight : 1233.977 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

- Defined Stereocenters : 0

This compound consists of a tri-iodinated benzene ring that confers its radiopaque properties, allowing it to effectively block X-rays for imaging purposes. Its high lipid solubility facilitates absorption and distribution in biological systems .

The primary biological activity of this compound is linked to its role as a cholecystographic agent. It operates by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in the management of hyperthyroidism. Specifically, this compound inhibits the enzyme 5'-monodeiodinase type I and II, leading to reduced levels of T3 in the bloodstream .

Pharmacodynamics

- Thyroid Hormone Interaction : this compound blocks the release and synthesis of thyroid hormones, impacting conditions like Graves' disease. Clinical studies have indicated that ipodate can reduce T3 and T4 levels significantly; however, it is not considered a first-line treatment due to potential relapses upon discontinuation .

- Radiopaque Properties : As a radiopaque agent, this compound enhances the visibility of biliary structures during imaging by absorbing X-rays effectively .

Pharmacokinetics

- Absorption : this compound is absorbed through passive diffusion in the gastrointestinal tract, with bile salts enhancing this process. Maximum absorption occurs approximately five hours post-ingestion .

- Distribution : The compound binds to serum albumin after entering the bloodstream, facilitating transport to the liver.

- Metabolism : Metabolized primarily via glucuronide conjugation in the liver, with excretion occurring through bile (65%) and kidneys (35%) .

Case Study Overview

- Cholecystography Efficacy :

- Hyperthyroidism Management :

Adverse Effects

While this compound has therapeutic applications, it is associated with several adverse effects:

- Hypothyroidism upon prolonged use.

- Potential gastrointestinal disturbances due to its radiopaque nature.

- Allergic reactions in sensitive individuals.

Q & A

How can researchers accurately measure calcium levels in experimental settings involving Ipodate calcium, and what methodological pitfalls should be avoided?

Basic Question:

Answer: To measure calcium levels, prioritize ionized calcium (iCa²⁺) assays over total calcium measurements, especially in studies involving acid-base imbalances or albumin fluctuations. Ion-selective electrodes (ISEs) are the gold standard for iCa²⁺ quantification due to their pH independence . For total calcium, ensure albumin correction using validated formulas (e.g., Payne’s equation) and validate results against ionized calcium in pilot studies. Avoid relying solely on colorimetric assays (e.g., arsenazo III), as they may lack specificity in complex matrices like serum or urine .

Advanced Question:

Answer: In studies where pH variability is unavoidable (e.g., metabolic alkalosis or renal dysfunction), employ factorial designs to isolate pH effects on calcium binding . Use paired measurements of iCa²⁺ and total calcium in controlled pH conditions (e.g., in vitro titrations) to model binding dynamics. For longitudinal studies, integrate real-time pH monitoring (e.g., blood gas analyzers) to adjust calcium measurements dynamically. Contradictory data between assays often arise from unaccounted ionic strength or interfering ligands (e.g., citrate); mitigate this via chelation-resistant ISE systems or ultrafiltration pre-treatment .

What experimental strategies resolve conflicting data on calcium homeostasis in chronic kidney disease (CKD) models involving this compound?

Basic Question:

Answer: Standardize dietary calcium intake and phosphate levels in animal models to isolate this compound’s effects. Use dual-energy X-ray absorptiometry (DEXA) for bone mineral density (BMD) measurements and correlate with serum calcium/parathyroid hormone (PTH) levels. Ensure controls account for vitamin D status, as its synthesis is impaired in CKD .

Advanced Question:

Answer: Employ mixed-effects models to analyze longitudinal data, addressing inter-individual variability in calcium absorption. For mechanistic studies, use isotope tracers (⁴⁵Ca) to differentiate endogenous vs. exogenous calcium pools. Contradictions in calcium-PTH feedback loops may stem from altered calcium-sensing receptor (CaSR) expression; validate findings via immunohistochemistry or CRISPR-Cas9 CaSR knockout models .

How should researchers design factorial experiments to study this compound’s interactions with phosphate-regulating agents?

Basic Question:

Answer: Use a 2×2 factorial design to test this compound ± phosphate binders (e.g., sevelamer). Primary outcomes should include serum calcium-phosphate product (Ca×P) and fibroblast growth factor-23 (FGF-23). Randomize subjects by baseline renal function to control for CKD progression .

Advanced Question:

Answer: Implement response surface methodology (RSM) to optimize calcium-phosphate ratios. For in vitro models, vary this compound concentrations (0.1–10 mM) and pH (6.5–7.5) to simulate physiological extremes. Analyze calcium-phosphate crystallization kinetics using scanning electron microscopy (SEM) and X-ray diffraction (XRD) to identify phase transitions (e.g., hydroxyapatite vs. amorphous calcium phosphate) .

What analytical techniques are critical for assessing elemental impurities in this compound formulations, and how can risks be quantified?

Basic Question:

Answer: Use inductively coupled plasma mass spectrometry (ICP-MS) for multi-element impurity profiling (e.g., lead, arsenic). Validate methods per ICH Q3D guidelines, with limits of quantification (LOQ) ≤ 30% of permitted daily exposure (PDE) .

Advanced Question:

Answer: Apply probabilistic risk assessment models (e.g., Monte Carlo simulations) to estimate impurity exposure across patient populations. For pediatric formulations, account for body-weight variability and bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling. Cross-validate impurity data with accelerated stability studies (40°C/75% RH) to predict long-term risks .

How can researchers critically evaluate the validity of studies linking this compound supplementation to cardiovascular outcomes?

Basic Question:

Answer: Scrutinize study design: RCTs with hard endpoints (e.g., myocardial infarction) are preferable to observational cohorts. Check for adjustment of confounders (e.g., vitamin K2 intake, renal function). Prioritize studies reporting ionized calcium levels rather than total calcium .

Advanced Question:

Answer: Conduct meta-regression to assess dose-response relationships and heterogeneity sources (e.g., baseline calcium intake, study duration). Use Mendelian randomization to explore genetic confounding. For mechanistic insights, measure arterial calcification via coronary artery calcium (CAC) scoring in animal models and correlate with serum calcium transients .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.